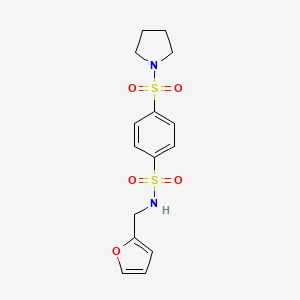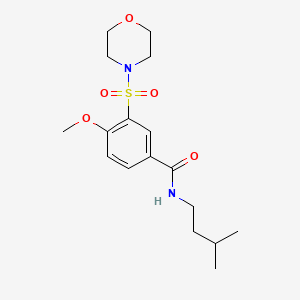![molecular formula C24H27NO6 B1227319 2,3-Dihydro-1,4-dioxin-5-carboxylic acid [2-[4-[4-(2-methylbutan-2-yl)phenoxy]anilino]-2-oxoethyl] ester](/img/structure/B1227319.png)
2,3-Dihydro-1,4-dioxin-5-carboxylic acid [2-[4-[4-(2-methylbutan-2-yl)phenoxy]anilino]-2-oxoethyl] ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-dihydro-1,4-dioxin-5-carboxylic acid [2-[4-[4-(2-methylbutan-2-yl)phenoxy]anilino]-2-oxoethyl] ester is an aromatic ether.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Synthesis of Dihydro-1,4-Dioxin Derivatives : A study by Mah et al. (2000) outlines the synthesis of 5,6-dihydro-2-trifluoromethyl-1,4-dioxin-3-carboxanilides, a process involving the construction of dihydro-1,4-dioxin. This research contributes to the understanding of synthesizing dihydro-1,4-dioxin derivatives, which can be related to the synthesis of 2,3-dihydro-1,4-dioxin-5-carboxylic acid ester (Mah et al., 2000).
Synthesis of Carboxylic Acid Esters : Kozlov and Dikusar (2019) have synthesized carboxylic acid esters through a three-component condensation process. This approach can provide insights into the synthesis techniques applicable to similar compounds like 2,3-dihydro-1,4-dioxin-5-carboxylic acid ester (Kozlov & Dikusar, 2019).
Reactions of Ester Compounds : Research by Pimenova et al. (2003) on the synthesis and reactions of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester provides insight into the reaction pathways of similar ester compounds, which can be relevant to understanding the reactions of 2,3-dihydro-1,4-dioxin-5-carboxylic acid ester (Pimenova et al., 2003).
Applications in Organic Chemistry and Biochemistry
Role in Esterification Reactions : Wang et al. (2012) studied the selective esterifications of primary alcohols using Oxyma derivatives, demonstrating the significance of certain esters in organic synthesis. This study can provide a conceptual framework for the role of 2,3-dihydro-1,4-dioxin-5-carboxylic acid ester in similar reactions (Wang et al., 2012).
Use in Photoremovable Protecting Groups : Literák et al. (2008) explored the use of carboxylic acid esters as photoremovable protecting groups in chemical syntheses. Insights from this study can inform the potential use of 2,3-dihydro-1,4-dioxin-5-carboxylic acid ester as a photoremovable protecting group in various synthetic applications (Literák et al., 2008).
Synthesis of Heterocyclic Compounds : Sato et al. (1989) described a method for synthesizing dioxinone-5-carboxylates, which are key intermediates for creating six-membered heterocyclic compounds. This research could be related to the applications of 2,3-dihydro-1,4-dioxin-5-carboxylic acid ester in the synthesis of complex heterocyclic structures (Sato et al., 1989).
Eigenschaften
Produktname |
2,3-Dihydro-1,4-dioxin-5-carboxylic acid [2-[4-[4-(2-methylbutan-2-yl)phenoxy]anilino]-2-oxoethyl] ester |
|---|---|
Molekularformel |
C24H27NO6 |
Molekulargewicht |
425.5 g/mol |
IUPAC-Name |
[2-[4-[4-(2-methylbutan-2-yl)phenoxy]anilino]-2-oxoethyl] 2,3-dihydro-1,4-dioxine-5-carboxylate |
InChI |
InChI=1S/C24H27NO6/c1-4-24(2,3)17-5-9-19(10-6-17)31-20-11-7-18(8-12-20)25-22(26)16-30-23(27)21-15-28-13-14-29-21/h5-12,15H,4,13-14,16H2,1-3H3,(H,25,26) |
InChI-Schlüssel |
CKTLEGBRDQGLJY-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)COC(=O)C3=COCCO3 |
Kanonische SMILES |
CCC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)COC(=O)C3=COCCO3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-oxo-1-benzo[cd]indolyl)-N-(2-oxolanylmethyl)acetamide](/img/structure/B1227236.png)
![1-[2-Hydroxy-3-[4-(2-methylbutan-2-yl)phenoxy]propyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1227238.png)

![N-[2,5-diethoxy-4-[[(2-furanylmethylamino)-sulfanylidenemethyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1227240.png)


![(E)-3-(3,4-dimethoxyphenyl)-N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]prop-2-enamide](/img/structure/B1227250.png)


![3-[[2-(2-Chloro-4-fluorophenoxy)-1-oxoethyl]amino]-2-thiophenecarboxylic acid methyl ester](/img/structure/B1227253.png)
![(4Z)-4-[(3-methyl-1-phenyl-5-pyrrolidin-1-ylpyrazol-4-yl)methylidene]-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-5-one](/img/structure/B1227255.png)
![5-[2-(4-Ethoxy-2-hydroxyphenyl)-2-oxoethyl]-2-benzofurancarboxylic acid](/img/structure/B1227256.png)
![2-[[5-(2-Furanyl)-1,3,4-oxadiazol-2-yl]thio]-1-(2-methoxyphenyl)ethanone](/img/structure/B1227257.png)
![7-[(4-Acetylphenoxy)methyl]-5-thiazolo[3,2-a]pyrimidinone](/img/structure/B1227260.png)